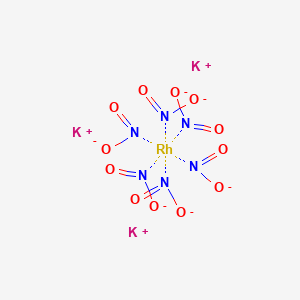
Potassium hexanitrorhodate(III)
Descripción general
Descripción
Potassium hexanitrorhodate(III) is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various potassium complexes, which can provide insight into the behavior of potassium in coordination compounds. For instance, the synthesis of a potassium complex with magneson indicates that potassium can form polymeric structures with heptacoordination . Although this does not directly relate to potassium hexanitrorhodate(III), it suggests that potassium can participate in complex formation with a variety of ligands.
Synthesis Analysis
The synthesis of potassium complexes can involve various methods, including reactions under specific conditions such as those used to prepare hexaamidostannates(IV) of alkali metals, where an autoclave and ammonia solvent were employed . While this does not pertain to hexanitrorhodate(III), it exemplifies the types of conditions that might be used to synthesize complex potassium salts.
Molecular Structure Analysis
The molecular structure of potassium complexes can vary significantly. For example, the hexaamidostannates(IV) of potassium exhibit a trigonal anti-prismatic coordination by six amide ions . This demonstrates the versatility of potassium in forming different structural motifs, which could be relevant when considering the potential structure of potassium hexanitrorhodate(III).
Chemical Reactions Analysis
Chemical reactions of potassium complexes can lead to various products and involve different mechanisms. The photolysis of potassium hexacyanoferrate(III) results in the formation of aqua- or hydroxo-pentacyanoferrate(III) species, with subsequent thermal reactions leading to other complex species . This indicates that potassium complexes can undergo photochemical and thermal transformations, which could also be applicable to potassium hexanitrorhodate(III).
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium complexes are diverse. For instance, the proton magnetic resonance study of potassium trisoxalatorhodium(III) hydrate reveals information about the mobility of water molecules in the crystal and suggests a revised formula for the compound based on its behavior . This highlights the importance of detailed analysis to understand the properties of potassium complexes, which would also be necessary for a comprehensive understanding of potassium hexanitrorhodate(III).
Aplicaciones Científicas De Investigación
-
Medical Field: Bartter Syndrome
- Summary of Application : Potassium hexanitrorhodate(III) has been mentioned in the context of Bartter syndrome, a group of kidney disorders that cause an imbalance of potassium, sodium, chloride, and related molecules in the body .
- Results or Outcomes : The disorder can cause polyhydramnios, which is an increased volume of fluid surrounding the fetus (amniotic fluid). This increases the risk of premature birth .
-
Industrial Field: Chemical Applications
-
Medical Field: Familial Hyperaldosteronism Type III
- Summary of Application : Potassium hexanitrorhodate(III) has been mentioned in the context of Familial Hyperaldosteronism Type III, a form of hyperaldosteronism characterized by hypertension secondary to massive adrenal mineralocorticoid production .
- Results or Outcomes : The disorder is characterized by hypertension and elevated aldosteronism levels .
-
Chemical Field: Reactions with Potassium Hydrogen Difluoride
-
Medical Field: Glucocorticoid-Remediable Aldosteronism
- Summary of Application : Potassium hexanitrorhodate(III) has been mentioned in the context of glucocorticoid-remediable aldosteronism (GRA), a form of hyperaldosteronism characterized by childhood hypertension, elevated aldosteronism levels, and high levels of the hybrid steroids 18-oxocortisol and 18-hydroxycortisol .
- Results or Outcomes : Hypertension and aldosteronism in GRA are not reversed by administration of exogenous glucocorticoids and patients require adrenalectomy to control hypertension .
-
Chemical Field: Reactions with Potassium Hydrogen Difluoride
Safety And Hazards
Direcciones Futuras
While specific future directions for Potassium hexanitrorhodate(III) are not mentioned in the available resources, one study suggests that increasing potassium intake is a priority intervention to reduce non-communicable diseases . This could potentially open up new avenues for research into potassium compounds like Potassium hexanitrorhodate(III).
Propiedades
IUPAC Name |
tripotassium;rhodium;hexanitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFOKQCKJHAAHS-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3N6O12Rh-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium hexanitrorhodate(III) | |
CAS RN |
17712-66-2 | |
| Record name | Rhodate(3-), hexakis(nitrito-.kappa.N)-, potassium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium hexakis(nitrito-N)rhodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)



![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)







